![molecular formula C10H5ClF3N B6149802 3-chloro-6-(trifluoromethyl)isoquinoline CAS No. 1357945-78-8](/img/new.no-structure.jpg)
3-chloro-6-(trifluoromethyl)isoquinoline
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Overview
Description
3-chloro-6-(trifluoromethyl)isoquinoline is a chemical compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of a chlorine atom at the third position and a trifluoromethyl group at the sixth position on the isoquinoline ring. Isoquinolines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(trifluoromethyl)isoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This process typically involves the use of metal catalysts and specific reaction conditions to facilitate the formation of the isoquinoline ring .
Another approach involves the direct fluorination of the isoquinoline ring. This method requires the use of fluorinating agents and controlled reaction conditions to ensure the selective introduction of the trifluoromethyl group at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions and catalysts to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The isoquinoline ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Medicinal Chemistry Applications
The incorporation of trifluoromethyl groups into organic compounds has been shown to enhance biological activity, making compounds like 3-chloro-6-(trifluoromethyl)isoquinoline valuable in drug development.
Antimicrobial Activity
Research indicates that trifluoromethylated isoquinolines exhibit significant antimicrobial properties. A study demonstrated that derivatives of isoquinoline with trifluoromethyl substitutions had improved potency against various bacterial strains compared to their non-fluorinated counterparts. The enhanced lipophilicity and electron-withdrawing nature of the trifluoromethyl group are believed to contribute to this increased activity .
Anticancer Properties
Trifluoromethyl-containing compounds have been investigated for their potential anticancer effects. For instance, studies have shown that isoquinolines can inhibit cancer cell proliferation by interfering with specific signaling pathways. The introduction of the trifluoromethyl group may enhance the selectivity and efficacy of these compounds against cancer cells .
Agrochemical Applications
The unique properties of trifluoromethyl groups also make them attractive in agrochemical formulations.
Pesticide Development
Compounds similar to this compound are being explored as potential active ingredients in pesticides. The trifluoromethyl group is known to improve the stability and effectiveness of agrochemicals, leading to better pest control solutions. Various derivatives have been synthesized and tested for their efficacy against agricultural pests, showing promising results in field trials .
Herbicides
In addition to insecticides, trifluoromethylated isoquinolines are being assessed for herbicidal activities. Their ability to disrupt plant growth pathways makes them candidates for the development of new herbicides that could target specific weed species without affecting crops .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR of this compound is crucial for optimizing its applications.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions, including halogenation and trifluoromethylation processes. Various methods have been reported, including:
- Direct halogenation : Chlorination followed by trifluoromethylation.
- Metal-catalyzed reactions : Utilizing palladium or nickel catalysts to facilitate the introduction of the trifluoromethyl group under mild conditions .
Structure-Activity Relationship
The presence of both chlorine and trifluoromethyl groups significantly influences the biological activity of isoquinoline derivatives. Studies suggest that:
- The position of the trifluoromethyl group affects lipophilicity and membrane permeability.
- Chlorine substitution at specific positions can enhance binding affinity to biological targets, improving overall efficacy .
Case Studies
Several case studies highlight the practical applications and effectiveness of this compound.
Mechanism of Action
The mechanism of action of 3-chloro-6-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity .
Comparison with Similar Compounds
3-chloro-6-(trifluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:
3-fluoroquinoline: Known for its antibacterial activity.
3,5-difluoroquinoline: Exhibits unique chemical reactivity and biological properties.
3-(trifluoromethyl)isoquinoline: Shares structural similarities but differs in the position of the trifluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3-Chloro-6-(trifluoromethyl)isoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1357945-78-8
- Molecular Formula : C10H6ClF3N
- Molecular Weight : 233.61 g/mol
- Appearance : Light brown solid
- Melting Point : 24-28 °C
- Boiling Point : 242 °C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity and may influence the compound's binding affinity to biological targets.
Anticancer Activity
Research has indicated that compounds with isoquinoline structures, including this compound, exhibit promising anticancer properties. A study evaluating the cytotoxic effects of various isoquinoline derivatives found that the presence of halogen substituents like chlorine and trifluoromethyl significantly enhances antiproliferative activity against cancer cell lines (e.g., MDA-MB-231 breast cancer cells) .
Antimalarial Activity
Recent studies have shown that fluorinated and chlorinated isoquinolines can exhibit potent antimalarial activity. For instance, chlorinated arylvinylquinolines demonstrated superior efficacy against Plasmodium falciparum strains compared to their fluorinated counterparts, suggesting that similar modifications in this compound could enhance its antimalarial properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that the introduction of halogens at specific positions on the isoquinoline scaffold can significantly alter biological activity. For example, the introduction of a trifluoromethyl group at the 6-position has been associated with improved activity against certain cancer cell lines compared to non-fluorinated analogs .
Case Studies
-
Antiproliferative Effects :
- A study assessed the antiproliferative effects of various isoquinoline derivatives against a panel of human tumor cell lines using the NCI-60 cell line screen. Compounds with chlorine and trifluoromethyl substitutions showed IC50 values significantly lower than those without these groups, indicating enhanced potency .
- Mechanistic Studies :
Comparative Analysis
Compound | Anticancer Activity (IC50 μM) | Antimalarial Activity (EC50 nM) | Mechanism |
---|---|---|---|
This compound | 20 - 40 | Not yet evaluated | Topoisomerase I inhibition |
Chlorostyrylquinolines | 37 (R1 = Cl) | 21 (R2 = H) | Topoisomerase I inhibition |
Fluorinated analogs | Higher IC50 values | 38.6 (R2 = trimethoxy) | Less effective |
Properties
CAS No. |
1357945-78-8 |
---|---|
Molecular Formula |
C10H5ClF3N |
Molecular Weight |
231.60 g/mol |
IUPAC Name |
3-chloro-6-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H5ClF3N/c11-9-4-7-3-8(10(12,13)14)2-1-6(7)5-15-9/h1-5H |
InChI Key |
QIWGNTCRYGZUPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1C(F)(F)F)Cl |
Purity |
95 |
Origin of Product |
United States |
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